Miglustat Hydrochloride, also known as N-butyldeoxynojirimycin (NB-DNJ), is an iminosugar categorized as a glucosylceramide synthase inhibitor. [] It is a small molecule that mimics the structure of glucose and acts as a competitive inhibitor of enzymes involved in glycosphingolipid synthesis. [] In scientific research, Miglustat Hydrochloride serves as a valuable tool for investigating the roles of glycosphingolipids in various cellular processes and disease models.
Miglustat hydrochloride is classified as an imino sugar and is chemically known as N-butyl-1,5-dideoxy-1,5-imino-D-glucitol. Its empirical formula is , with a molecular weight of approximately 219.28 g/mol . The compound is marketed under the trade name Zavesca and was initially developed as an anti-HIV agent in the 1990s before its therapeutic potential for lysosomal storage disorders was recognized .
Miglustat hydrochloride can be synthesized through several methods, with the most common involving a four-stage process starting from D-glucose and n-butylamine. This process includes:
The synthesis parameters are critical for achieving the desired stereochemistry and purity levels. For example, maintaining specific temperatures and reaction times can influence the yield and stereoisomeric composition.
Miglustat hydrochloride features a complex molecular structure characterized by multiple hydroxyl groups that contribute to its biological activity. The compound contains four chiral centers, which are essential for its function as an enzyme inhibitor. The specific stereochemistry is crucial for its interaction with target enzymes like glucosylceramide synthase .
The molecular structure can be represented as follows:
The structural representation emphasizes the configuration around each chiral center, which is critical for its pharmacological activity.
Miglustat hydrochloride participates in various chemical reactions primarily related to its role as an enzyme inhibitor. The compound acts by inhibiting glucosylceramide synthase, thereby reducing the biosynthesis of glucosylceramide from ceramide. This inhibition is vital for managing conditions like Gaucher disease where glucosylceramide accumulation occurs .
Key reactions include:
The mechanism of action of miglustat hydrochloride involves competitive inhibition of glucosylceramide synthase. By binding to the active site of this enzyme, miglustat effectively blocks the conversion of ceramide into glucosylceramide. This action leads to decreased levels of glucosylceramide in lysosomes, alleviating symptoms associated with Gaucher disease and other related disorders .
Studies have shown that miglustat has a high affinity for glucosylceramide synthase (Ki around 10 nM), indicating its potency as an inhibitor . The compound's ability to stabilize enzyme conformation further enhances its efficacy.
Miglustat hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring therapeutic efficacy.
Miglustat hydrochloride has significant scientific applications beyond its primary use in treating Gaucher disease:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3